The synthesis of 2-bromo-3-methylbenzoic acid, a precursor to 2-cyano-3-methylbenzoic acid, has been reported []. This synthesis involved the bromination of 2-methylbenzoic acid using N-bromosuccinimide (NBS) followed by a Sommelet reaction to form the corresponding aldehyde. Subsequent oxidation of the aldehyde with potassium permanganate yielded 2-bromo-3-methylbenzoic acid. The conversion of 2-bromo-3-methylbenzoic acid to 2-cyano-3-methylbenzoic acid could potentially be achieved through a nucleophilic substitution reaction with a cyanide source like potassium cyanide.
The crystal and molecular structure of 2-amino-3-methylbenzoic acid, a structural analogue of 2-cyano-3-methylbenzoic acid, has been determined by X-ray crystallography []. This analysis revealed that the molecule is nearly planar, except for two hydrogen atoms of the methyl group. This planarity can be attributed to the resonance stabilization arising from the conjugation of the aromatic ring with the carboxyl and amino groups. In the case of 2-cyano-3-methylbenzoic acid, similar planarity can be expected due to the conjugation of the aromatic ring with the cyano and carboxyl groups.
Anti-cancer activity: Several studies have demonstrated the potential of CDDO and its derivatives as anticancer agents against various cancer types, including multiple myeloma [], breast cancer [, ], prostate cancer [, ], leukemia [, , , ], and pancreatic cancer []. These compounds have shown efficacy in inhibiting tumor growth, inducing apoptosis, and reducing metastasis.
Anti-inflammatory activity: CDDO and its derivatives exhibit anti-inflammatory properties, potentially through modulating the NF-κB pathway [, ]. These compounds have shown promise in preclinical models of inflammatory diseases.
Chemopreventive activity: Research suggests that CDDO-Im, a derivative of CDDO, possesses significant chemopreventive activity against aflatoxin-induced liver tumorigenesis []. This effect is attributed to its ability to induce the expression of phase 2 detoxification enzymes, thereby reducing DNA adduct formation and inhibiting tumor development.
CAS No.: 33981-72-5
CAS No.: 19641-92-0
CAS No.:
CAS No.: 51440-83-6
CAS No.: